molecular formula C8H7NO2 B13490684 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B13490684
M. Wt: 149.15 g/mol
InChI Key: WIYKHZRYISKDML-UHFFFAOYSA-N
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Description

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system with an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a potential kinase inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,2-b]pyridine-2-carbaldehyde
  • Furo[2,3-b]pyridine-5-carbaldehyde
  • Pyrido[3,2-b]furan-5-carbaldehyde

Uniqueness

2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYKHZRYISKDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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